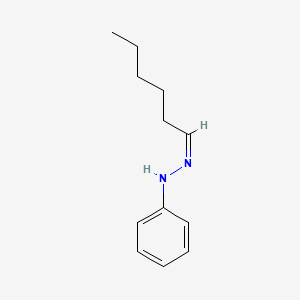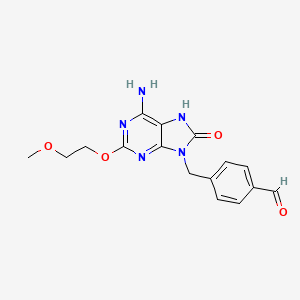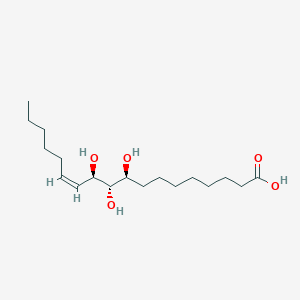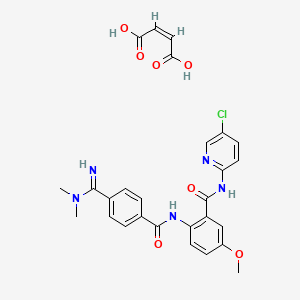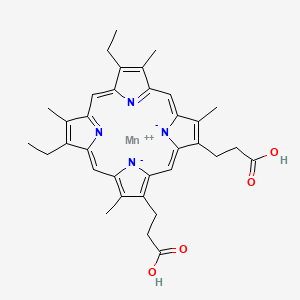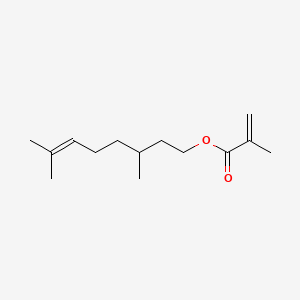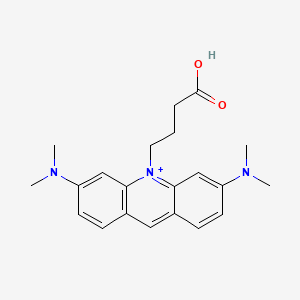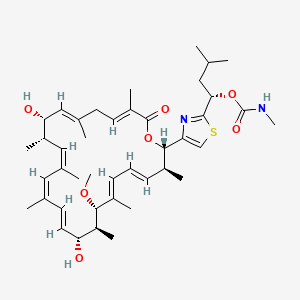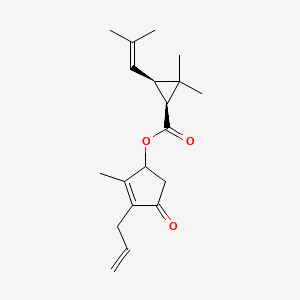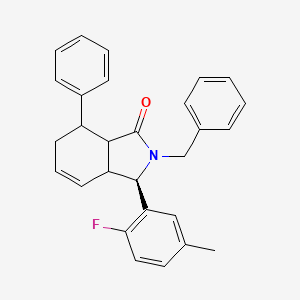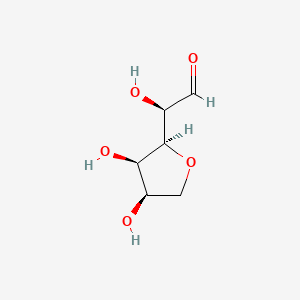
3,6-脱水-D-葡萄糖
描述
3,6-Anhydro-D-glucose is a derivative of glucose, characterized by the removal of water molecules from the glucose structure, resulting in an anhydro form. This compound is notable for its unique structural properties and its applications in various scientific fields, including chemistry, biology, and industry.
科学研究应用
3,6-Anhydro-D-glucose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and other organic compounds.
Biology: This compound is studied for its role in various biological processes and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
作用机制
Target of Action
3,6-Anhydro-D-glucose, also known as 3,6-Anhydroglucose, primarily targets polysaccharides such as α-D-glucans . These glucans play a crucial role in various biological processes, including energy storage and cell signaling .
Mode of Action
The compound interacts with its targets through a process that involves the introduction of a 3,6-anhydro linkage into a D-glucosyl residue . This process involves sulfation of the O-6 position with a dimethylsulfoxide-sulfur trioxide complex, followed by an alkali treatment of the resulting partially sulfated glucan .
Biochemical Pathways
The introduction of the 3,6-anhydro linkage into the glucans affects their physical properties and makes them resistant to the action of hydrolytic enzymes . This resistance to enzymatic hydrolysis can affect various biochemical pathways, particularly those involving the breakdown of polysaccharides .
Pharmacokinetics
The compound’s resistance to enzymatic hydrolysis suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The introduction of the 3,6-anhydro linkage results in a decrease in the viscosity of the original polysaccharides . Additionally, hydrolysis of the 3,6-anhydro glucans with dilute acid affords several oligosaccharides whose reducing end is 3,6-anhydro-D-glucose .
Action Environment
The action of 3,6-Anhydro-D-glucose can be influenced by various environmental factors. For instance, the presence of alkali during the sulfation process is crucial for the introduction of the 3,6-anhydro linkage . Additionally, the compound’s resistance to enzymatic hydrolysis suggests that it may retain its activity in environments with high enzyme concentrations .
生化分析
Cellular Effects
3,6-Anhydro-D-glucose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its presence in polysaccharides can affect the cellular uptake and utilization of these molecules. For instance, the resistance to hydrolytic enzymes can lead to altered metabolic fluxes within the cell, impacting energy production and storage . Additionally, 3,6-Anhydro-D-glucose may modulate gene expression related to carbohydrate metabolism, further influencing cellular functions.
Dosage Effects in Animal Models
The effects of 3,6-Anhydro-D-glucose vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic pathways and enzyme activities. Threshold effects have been observed, where a certain concentration of 3,6-Anhydro-D-glucose is required to elicit a noticeable biological response. At high doses, there may be toxic or adverse effects, including disruptions in normal cellular metabolism and potential cytotoxicity .
Metabolic Pathways
3,6-Anhydro-D-glucose is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as 3,6-anhydro-D-galactose dehydrogenase, which catalyzes its conversion to other metabolites . This compound can affect metabolic fluxes by altering the levels of intermediates in glycolysis and other pathways. The presence of 3,6-Anhydro-D-glucose can lead to changes in the overall metabolic profile of cells, influencing energy production and storage.
Transport and Distribution
Within cells and tissues, 3,6-Anhydro-D-glucose is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its availability for metabolic processes. The distribution of 3,6-Anhydro-D-glucose within tissues can affect its localization and accumulation, impacting its biological activity .
Subcellular Localization
3,6-Anhydro-D-glucose is localized in specific subcellular compartments, where it exerts its effects on cellular functions. Targeting signals and post-translational modifications may direct it to particular organelles, such as the endoplasmic reticulum or mitochondria. This localization can influence its activity and function, as well as its interactions with other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Anhydro-D-glucose typically involves the sulfation of the O-6 position of a glucosyl residue using a dimethylsulfoxide-sulfur trioxide complex. This is followed by an alkali treatment of the resulting partially sulfated glucan . This method introduces the 3,6-anhydro linkage into the glucosyl residue, resulting in the formation of 3,6-Anhydro-D-glucose.
Industrial Production Methods: In industrial settings, the production of 3,6-Anhydro-D-glucose can be achieved through the pyrolysis of glucans such as cellulose and starch. This process involves heating the glucans to high temperatures, leading to the formation of 3,6-Anhydro-D-glucose as a major product .
化学反应分析
Types of Reactions: 3,6-Anhydro-D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3,6-Anhydro-D-glucose can yield various carboxylic acids, while reduction can produce alcohol derivatives .
相似化合物的比较
1,6-Anhydro-β-D-glucose (Levoglucosan): This compound is formed via the pyrolysis of glucans and is used as an indicator of biomass burning.
3,6-Anhydro-D-galactose: Found in red algal cell walls, this compound is involved in the degradation of carrageenan.
Uniqueness: 3,6-Anhydro-D-glucose is unique due to its specific structural properties and its wide range of applications in various scientific fields. Its ability to undergo diverse chemical reactions and its role in the synthesis of complex organic compounds make it a valuable compound for research and industrial applications .
属性
IUPAC Name |
(2R)-2-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYRMLAWNVOIEX-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](O1)[C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314861 | |
| Record name | 3,6-Anhydro-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7625-23-2 | |
| Record name | 3,6-Anhydro-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7625-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Anhydroglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007625232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Anhydro-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


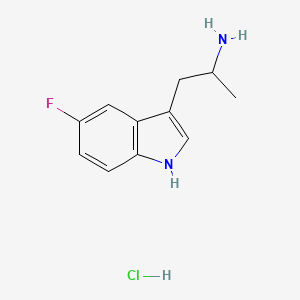
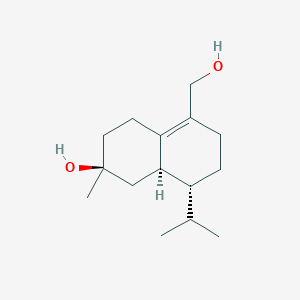
![11-Cyclohexyl-12-oxa-1,8,11-triazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8-tetraene](/img/structure/B1256795.png)
